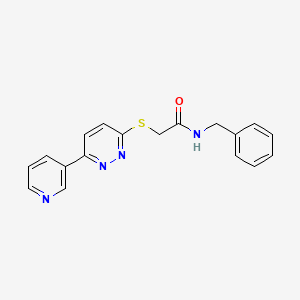

N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-17(20-11-14-5-2-1-3-6-14)13-24-18-9-8-16(21-22-18)15-7-4-10-19-12-15/h1-10,12H,11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQSUUXRDGHBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. The thioether linkage can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

The evidence highlights five acetamide derivatives (5k–5o) with imidazo[2,1-b]thiazole cores and varied substituents . While these compounds differ from N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide in their heterocyclic systems and substituent patterns, they provide critical insights into structure-property relationships. Below is a detailed analysis:

Structural and Functional Differences

Core Heterocycles :

- Target Compound : Pyridazine (two adjacent nitrogen atoms) linked to pyridine.

- Compounds 5k–5n : Imidazo[2,1-b]thiazole (fused bicyclic system with sulfur and two nitrogen atoms).

- Implications : Pyridazine’s electron-deficient nature may enhance π-π stacking interactions, whereas imidazothiazole’s fused system could improve metabolic stability .

Substituents: Target Compound: Benzyl and pyridin-3-yl groups. Compounds 5k–5n: 4-Methoxybenzyl, 4-fluorobenzyl, or 4-chlorophenyl groups.

Linkage Chemistry :

- Target Compound : Thioether (C–S–C) linkage between acetamide and pyridazine.

- Compounds 5k–5n : Direct carbon-carbon bonds between acetamide and imidazothiazole.

- Implications : The thioether in the target may confer higher lipophilicity, affecting membrane permeability and pharmacokinetics .

Key Observations :

- Yields : All analogs (5k–5o) show moderate to high synthetic yields (70–78%), suggesting robust coupling strategies that could be applicable to the target compound .

- Melting Points : The target’s melting point is unreported, but compounds with halogen substituents (5l, 5n) exhibit higher melting points, likely due to enhanced intermolecular forces.

- Mass Spectrometry : The molecular ion peaks for 5k–5n align with their formulas, validating their synthetic routes. The target’s theoretical m/z can be estimated as ~382.12 (C₁₈H₁₆N₄OS), but experimental confirmation is needed.

Biological Activity

N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article explores the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 433.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a thioacetamide moiety and a pyridazine ring.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes:

- Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Inhibition occurs through binding at the active site, preventing substrate access and subsequent catalysis.

- Cholinesterase Inhibition : this compound also targets cholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.

Anticancer Activity

Recent studies have reported significant anticancer properties for this compound:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

These findings demonstrate that this compound has moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF7 cells, treatment with N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-y)thio)acetamide resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound induces cell death through a caspase-dependent pathway, highlighting its potential in breast cancer therapy.

Case Study 2: Enzyme Inhibition Profile

A detailed kinetic analysis revealed that N-benzyl-2-((6-(pyridin-3-y)pyridazin-3-y)thio)acetamide acts as a competitive inhibitor of cholinesterase with a Ki value of 5 µM. This suggests that the compound could be beneficial in conditions characterized by cholinergic dysfunctions, such as Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

Substitution : React pyridazine derivatives with thiol-containing intermediates under alkaline conditions to introduce the thioether group.

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines (if applicable).

Condensation : Employ condensing agents (e.g., EDC or DCC) to couple the benzylamine moiety with the pyridazine-thioacetate intermediate.

Microwave-assisted synthesis can enhance reaction efficiency and yield by reducing reaction times .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2500 cm⁻¹).

- NMR (¹H and ¹³C) : Confirm molecular structure via proton environments (e.g., benzyl CH₂ at δ 4.3–4.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- Melting Point Analysis : Assess purity (e.g., sharp melting points >250°C indicate high crystallinity).

Example data from analogous compounds:

| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Quinazolinone-5 | 269.0 | 1680 (C=O) | 4.31 (S-CH₂) |

| Thiadiazole-7 | 262.4 | 1655 (C=N) | 6.89 (Ar-H) |

| . |

Q. How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under heat, light, and humidity, monitored via TLC or LC-MS.

- LogP Calculation : Use computational tools (e.g., XlogP) or experimental shake-flask methods.

Example data for a related acetamide:

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 87.5 Ų |

| Calculated LogP (XlogP) | 2.6 |

| . |

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 12 hours conventional).

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for pyridazine-thioacetamide derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate biological assays (e.g., IC₅₀ values) with computational docking (e.g., AutoDock Vina) to confirm binding modes.

- Meta-Analysis : Compare results across studies to identify trends (e.g., electron-withdrawing groups on pyridazine enhance potency).

- Synthetic Replication : Reproduce key compounds to verify activity discrepancies.

Example SAR conflict: A study reported N-benzyl-2-((6-aryl)thio)acetamides with variable antimicrobial activity due to substituent positioning .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software (e.g., Schrödinger, MOE) to model binding to ATP pockets or allosteric sites.

- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates stable complexes).

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near pyridazine) for activity.

Case study: A derivative showed strong binding to KV7 potassium channels (ΔG = -9.2 kcal/mol) via N-H⋯O interactions .

Q. How to analyze unexpected byproducts during scale-up synthesis?

- Methodological Answer :

- LC-MS/MS : Identify impurities via fragmentation patterns.

- Isolation and Crystallography : Purify byproducts using column chromatography and resolve structures via SC-XRD (e.g., chair conformations in cyclohexyl derivatives).

- Mechanistic Studies : Probe reaction pathways using deuterated reagents or radical traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.